Cas no 1808638-03-0 (4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde)

4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde is a specialized naphthalene derivative featuring a chloro substituent at the 4-position and a 3-hydroxypropoxy group at the 1-position, with a formyl functional group at the 2-position. This compound is of interest in synthetic organic chemistry due to its reactive aldehyde moiety, which facilitates further derivatization, and the presence of a hydroxyl group that enhances solubility in polar solvents. Its structural features make it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, or functional materials. The chloro and hydroxypropoxy groups contribute to its versatility in cross-coupling reactions and nucleophilic substitutions, enabling precise modifications for targeted applications.
4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde structure
1808638-03-0 structure
Product name:4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde
CAS No:1808638-03-0
MF:C14H13ClO3
MW:264.704223394394
CID:5962695
PubChem ID:97127116

4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • AKOS033447084
    • EN300-1184920
    • 4-chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde
    • 1808638-03-0
    • Z1587575931
    • 4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde
    • Inchi: 1S/C14H13ClO3/c15-13-8-10(9-17)14(18-7-3-6-16)12-5-2-1-4-11(12)13/h1-2,4-5,8-9,16H,3,6-7H2
    • InChI Key: SLGAVOARSAXPMX-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=O)C(=C2C=CC=CC2=1)OCCCO

Computed Properties

  • Exact Mass: 264.0553220g/mol
  • Monoisotopic Mass: 264.0553220g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 46.5Ų

4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1184920-0.05g
4-chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde
1808638-03-0
0.05g
$212.0 2023-06-08
Enamine
EN300-1184920-50mg
4-chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde
1808638-03-0 90.0%
50mg
$212.0 2023-10-03

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